molecular formula C24H23ClN6O B11458781 N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11458781
M. Wt: 446.9 g/mol
InChI Key: RGHAIGFRJJLTFK-UHFFFAOYSA-N
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Description

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then further functionalized to introduce the chloro substituent and the ethylamine side chain.

The pyrimidine ring is synthesized separately, often through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions . The final step involves the coupling of the indole and pyrimidine derivatives with benzamide under conditions that promote the formation of the desired product, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function . The pyrimidine ring may also play a role in binding to nucleic acids or proteins, further contributing to the compound’s biological effects .

Properties

Molecular Formula

C24H23ClN6O

Molecular Weight

446.9 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C24H23ClN6O/c1-15-12-16(2)29-24(28-15)31-23(30-22(32)17-6-4-3-5-7-17)26-11-10-18-14-27-21-9-8-19(25)13-20(18)21/h3-9,12-14,27H,10-11H2,1-2H3,(H2,26,28,29,30,31,32)

InChI Key

RGHAIGFRJJLTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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